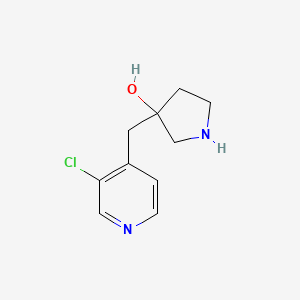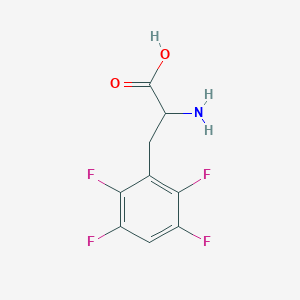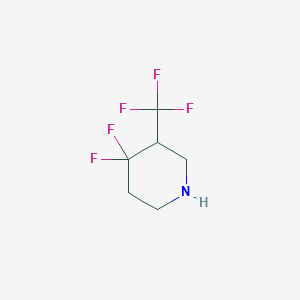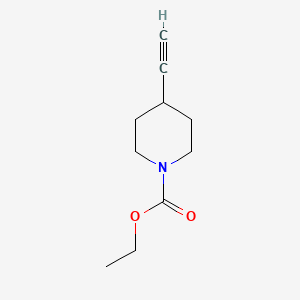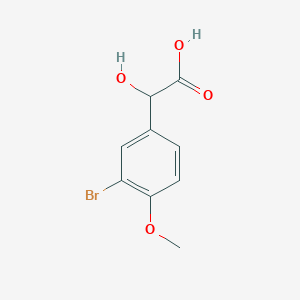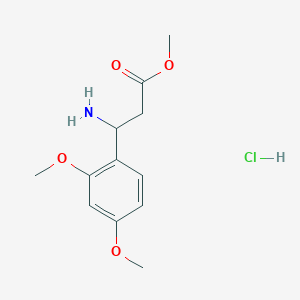![molecular formula C16H18O2 B15319623 1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a methoxynaphthalenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 6-methoxynaphthalene, followed by subsequent functional group transformations. Common synthetic routes include:
Hydroxylation: The ethan-1-ol moiety can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: NaH, KOtBu.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Methoxynaphthalen-2-yl)ethanone: Shares the methoxynaphthalenyl group but differs in the functional groups attached to the ethanone moiety.
1-(6-Methoxynaphthalen-2-yl)ethanone oxime: Contains an oxime group instead of the cyclopropyl and ethan-1-ol moieties.
1-(6-Methoxy-2-naphthyl)ethanol: Similar structure but lacks the cyclopropyl group.
Uniqueness
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H18O2 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1-[1-(6-methoxynaphthalen-2-yl)cyclopropyl]ethanol |
InChI |
InChI=1S/C16H18O2/c1-11(17)16(7-8-16)14-5-3-13-10-15(18-2)6-4-12(13)9-14/h3-6,9-11,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
HSMXHDASJWCTOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C2=CC3=C(C=C2)C=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


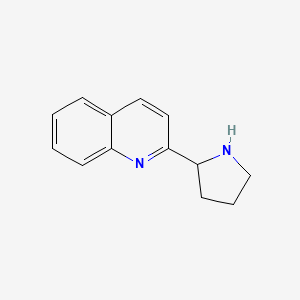
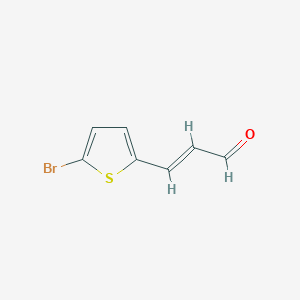
![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
